N-cyclopropyl-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(methylthio)benzamide, also known as CPMEB, is a chemical compound that has gained attention in the scientific community due to its potential biomedical applications. CPMEB is a cyclic amide that contains a benzene ring, a cyclopropyl group, and a methylthio group. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(methylthio)benzamide is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. This compound has also been shown to induce oxidative stress, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells, induces apoptosis, and inhibits the production of inflammatory cytokines. This compound has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopropyl-2-(methylthio)benzamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. This makes it a useful tool for studying cancer biology and developing new cancer treatments. However, one limitation of using this compound is its potential toxicity, as high doses of this compound can be harmful to cells.
Future Directions
There are several future directions for research on N-cyclopropyl-2-(methylthio)benzamide. One area of research is the development of new cancer treatments using this compound. Another area of research is the study of this compound's potential use as an anti-inflammatory agent. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
N-cyclopropyl-2-(methylthio)benzamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction between 2-chlorobenzonitrile and cyclopropylmagnesium bromide, followed by the reaction with methylthiolate. Another method involves the reaction between 2-(cyclopropylthio)benzonitrile and methyl isocyanate. Both methods have been shown to produce high yields of this compound.
Scientific Research Applications
N-cyclopropyl-2-(methylthio)benzamide has been studied extensively in scientific research for its potential biomedical applications. One of the most promising applications of this compound is its use as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer treatment. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
properties
IUPAC Name |
N-cyclopropyl-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-14-10-5-3-2-4-9(10)11(13)12-8-6-7-8/h2-5,8H,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPSWNMNJRXLFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.